5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is an organic compound belonging to the class of imidazolidinones. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a sulfanylidene group attached to an imidazolidinone ring. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 3-phenyl-2-sulfanylideneimidazolidin-4-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the aromatic ring and the imidazolidinone core. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its ability to interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in the production of various active ingredients.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways. In antimicrobial applications, it may disrupt the cell membrane integrity of pathogens or inhibit essential enzymes required for their survival.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 5-[(3-Chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 5-[(3-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to its analogs, 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWTVXPXKVNFDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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